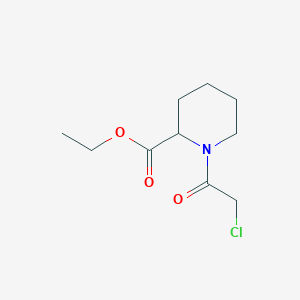

Ethyl 1-(chloroacetyl)piperidine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves various starting materials and catalysts. For instance, the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate uses 2,3-dichloropyridine, hydrazinolysis, and cyclization, achieving a total yield of 43.1% . Another synthesis method for nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid involves methylation of 1,4-dihydropyridine-2-thiolates in the presence of piperidine . Additionally, ethyl 1-methyl 2-ethoxy 3-indole carboxylate acts as an alkylating reagent with nucleophiles such as piperidine . These methods could potentially be adapted for the synthesis of ethyl 1-(chloroacetyl)piperidine-2-carboxylate.

Molecular Structure Analysis

The molecular structure and interactions of related compounds have been studied using various spectroscopic techniques. For example, the complex of piperidine-4-carboxylic acid with chloroacetic acid has been examined by X-ray diffraction, FTIR, Raman, and NMR spectroscopy, revealing details about hydrogen bonding and the conformation of the piperidine ring . These techniques could be applied to this compound to determine its molecular structure and bonding characteristics.

Chemical Reactions Analysis

The reactivity of related compounds with various reagents has been explored. Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, for instance, undergoes cyclization and reacts with different hydrazines to form a variety of derivatives . This suggests that this compound may also participate in similar reactions, potentially leading to the formation of new compounds with diverse structures and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, providing a basis for understanding those of this compound. For example, the electrochemical oxidation and cardiovascular activity of synthesized 2-methylthio-1,4-dihydropyridines have been studied . The antibacterial activity of certain derivatives has also been assessed . These studies indicate that the physical and chemical properties of this compound could be analyzed using similar methods to determine its potential applications and biological activities.

科学的研究の応用

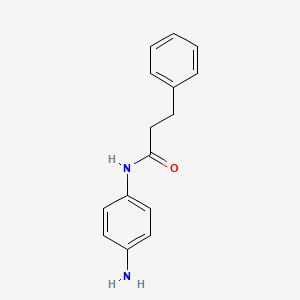

Anticancer Agents : Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, a derivative of Ethyl 1-(chloroacetyl)piperidine-2-carboxylate, has been evaluated for its potential as an anticancer agent. The synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed strong anticancer activity, suggesting their potential therapeutic usefulness in cancer treatment (Rehman et al., 2018).

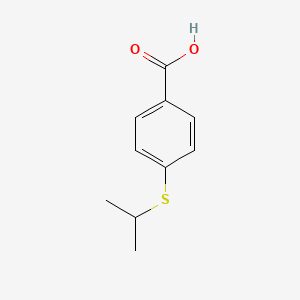

Antibacterial and Antifungal Properties : Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, another derivative, exhibits significant antibacterial and antifungal activities. This indicates its potential application in developing new antimicrobial agents (Shafi et al., 2021).

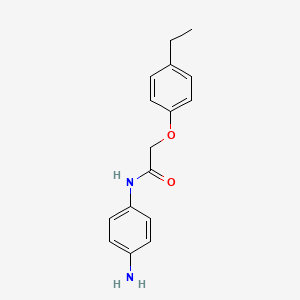

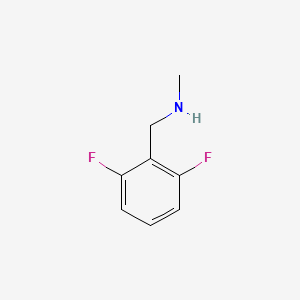

Chemical Synthesis : this compound is used as a starting material in the synthesis of various chemical compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. This illustrates its importance in the field of chemical synthesis and drug development (Zheng Rui, 2010).

Enzyme Inhibition : Derivatives of this compound have been studied for their role in inhibiting specific carboxylesterases. These enzymes are involved in drug metabolism, and understanding their inhibition can help in managing drug side effects and improving therapeutic efficacy (Yoon et al., 2004).

Synthesis of New Compounds : The compound is used in the synthesis of novel compounds, such as thiophenes, which have been characterized for their antibacterial activities. This shows the compound's utility in creating new molecules with potential therapeutic applications (Al-Adiwish et al., 2012).

Safety and Hazards

The safety information for “Ethyl 1-(chloroacetyl)piperidine-2-carboxylate” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

将来の方向性

Piperidines, including “Ethyl 1-(chloroacetyl)piperidine-2-carboxylate”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

ethyl 1-(2-chloroacetyl)piperidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO3/c1-2-15-10(14)8-5-3-4-6-12(8)9(13)7-11/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJSWQWZFDHDMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585351 |

Source

|

| Record name | Ethyl 1-(chloroacetyl)piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1008946-66-4 |

Source

|

| Record name | Ethyl 1-(2-chloroacetyl)-2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008946-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(chloroacetyl)piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)